2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-

HDAC6 tubulin acetylation isozyme selectivity

2‑Propenamide, N‑hydroxy‑3‑[3‑[(phenylamino)sulfonyl]phenyl]‑, known as Belinostat (PXD101, Beleodaq), is a hydroxamate‑class pan‑histone deacetylase (HDAC) inhibitor (molecular formula C₁₅H₁₄N₂O₄S, MW 318.35 g mol⁻¹, CAS 414864‑00‑9). Belinostat inhibits recombinant HDAC isoforms at nanomolar concentrations (IC₅₀ range 10–216 nM across HDAC1–8) and demonstrates preferential cytotoxicity toward malignant cells over normal cells.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
Cat. No. B8038141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
InChIInChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)
InChIKeyNCNRHFGMJRPRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Belinostat (PXD101) HDAC Inhibitor Procurement Guide: Baseline Chemistry, Pharmacology, and Comparator Context


2‑Propenamide, N‑hydroxy‑3‑[3‑[(phenylamino)sulfonyl]phenyl]‑, known as Belinostat (PXD101, Beleodaq), is a hydroxamate‑class pan‑histone deacetylase (HDAC) inhibitor (molecular formula C₁₅H₁₄N₂O₄S, MW 318.35 g mol⁻¹, CAS 414864‑00‑9) . Belinostat inhibits recombinant HDAC isoforms at nanomolar concentrations (IC₅₀ range 10–216 nM across HDAC1–8) and demonstrates preferential cytotoxicity toward malignant cells over normal cells [1]. The compound is FDA‑approved (2014) for relapsed/refractory peripheral T‑cell lymphoma (PTCL) and is administered as a 30‑minute intravenous infusion at 1 000 mg m⁻² on days 1–5 of a 21‑day cycle [2]. Belinostat belongs to the hydroxamate pharmacophore class shared with Vorinostat (SAHA) and Panobinostat (LBH589) but exhibits a unique isozyme selectivity signature, a distinct pharmacokinetic profile dominated by UGT1A1‑mediated glucuronidation (half‑life ~1.1 h), and a clinical development path focused exclusively on PTCL, making simple cross‑class substitution scientifically unreliable [3].

Why Generic Substitution of Belinostat with Other HDAC Inhibitors Fails: Pharmacokinetic and Pharmacodynamic Divergence


HDAC inhibitors of the hydroxamate class (Belinostat, Vorinostat, Panobinostat) are often superficially grouped as ‘pan‑HDAC inhibitors’, yet their quantitative isozyme selectivity profiles, metabolic fates, and clinical efficacy/safety signatures differ profoundly [1]. Belinostat exhibits a distinctive HDAC6‑preferential profile (IC₅₀ 10 nM vs. HDAC1 26 nM), whereas Vorinostat shows HDAC1‑biased inhibition (IC₅₀ 60 nM vs. HDAC6 29 nM) and Panobinostat is an equipotent sub‑nanomolar pan‑inhibitor [2]. Belinostat’s uniquely short elimination half‑life (1.1 h), compared with Vorinostat (~2 h), Romidepsin (~3 h), and Panobinostat (~37 h), mandates a continuous intravenous infusion schedule that directly impacts procurement logistics and clinical workflow [3]. Metabolism further distinguishes Belinostat: it is cleared predominantly via hepatic UGT1A1‑mediated glucuronidation, while Romidepsin and Panobinostat rely on CYP3A4, creating distinct drug‑interaction and pharmacogenetic liability profiles [4]. These quantitative pharmacokinetic/pharmacodynamic differences mean that substituting Belinostat with a ‘similar’ HDAC inhibitor without head‑to‑head bridging data can lead to divergent exposure, efficacy, and toxicity outcomes, a gap that cannot be filled by category‑level assumptions [5].

Belinostat Quantitative Differentiation Evidence: Head‑to‑Head Comparisons vs. Vorinostat, Romidepsin, and Panobinostat


HDAC6 Isozyme Preference: Belinostat Exhibits Stronger Tubulin Deacetylase Inhibition vs. Other Hydroxamates

In a head‑to‑head enzymatic panel covering all eleven HDAC zinc‑dependent isoforms, belinostat inhibits HDAC6 with an IC₅₀ of 10 nM, compared with vorinostat (29 nM), romidepsin (226 nM), and panobinostat (1 nM) [1]. While panobinostat is more potent on HDAC6, belinostat’s HDAC6/HDAC1 ratio (~2.6‑fold preference for HDAC6) contrasts with vorinostat’s HDAC1‑biased profile (HDAC1 IC₅₀ 60 nM, HDAC6 29 nM; ratio ~0.5) and romidepsin’s extreme class‑I selectivity (HDAC1 1 nM, HDAC6 226 nM) [2]. This differential HDAC6 engagement is functionally relevant because HDAC6 uniquely deacetylates α‑tubulin, modulating cell motility and aggresome formation—pathways that are not equivalently targeted by class‑I‑selective agents such as romidepsin [3].

HDAC6 tubulin acetylation isozyme selectivity

Elimination Half‑Life: Belinostat’s Ultra‑Short t₁/₂ Enables Rapid Clearance vs. Long‑Residence Comparators

Pooled Phase I/II pharmacokinetic data from belinostat’s FDA label report a mean elimination half‑life of 1.1 h and total plasma clearance of 1 240 mL min⁻¹, with the half‑life independent of dose over the 150–1 200 mg m⁻² range [1]. In a direct cross‑drug comparison, belinostat’s t₁/₂ is substantially shorter than vorinostat (~2 h), romidepsin (~3 h), and panobinostat (~37 h) [2][3]. Because belinostat clearance approximates hepatic blood flow, toxicity‑driven dose interruptions lead to rapid drug elimination (contrasting with panobinostat’s prolonged tissue retention), which is clinically advantageous for managing acute adverse events but requires a 5‑day continuous‑infusion‑cycle procurement model [4].

pharmacokinetics elimination half‑life IV infusion scheduling

Metabolic Pathway: UGT1A1‑Dependent Clearance Creates Distinct Pharmacogenetic and Drug‑Interaction Liabilities

Belinostat is predominantly (80–90%) eliminated via hepatic UGT1A1‑mediated glucuronidation, with minor contributions from CYP2A6, CYP2C9, and CYP3A4 [1]. In contrast, romidepsin and panobinostat are primarily metabolized by CYP3A4, while vorinostat undergoes glucuronidation and β‑oxidation [2]. This metabolic divergence has measurable clinical consequences: belinostat exposure is elevated in patients carrying UGT1A1*28 or UGT1A1*60 reduced‑function alleles, with PK modeling estimating a 35–47% reduction in metabolic clearance, translating to increased thrombocytopenia risk [3]. Furthermore, co‑administration with strong UGT1A1 inhibitors (e.g., atazanavir, sorafenib) can substantially increase belinostat plasma concentrations, a liability not shared by CYP3A4‑dependent HDAC inhibitors [4].

UGT1A1 glucuronidation pharmacogenetics drug‑drug interactions

Clinical Efficacy in PTCL: AITL Subtype Response Superiority Over Romidepsin and Pralatrexate

In the pivotal Phase II BELIEF (CLN‑19) trial involving 129 enrolled patients with relapsed/refractory PTCL, belinostat monotherapy (1 000 mg m⁻² IV, days 1–5 q21d) achieved an overall response rate (ORR) of 25.8% (31/120 evaluable), with a complete response (CR) rate of 10.8% and median duration of response of 13.6 months [1]. Cross‑trial comparison using pooled pivotal trial data shows belinostat ORR (26%) comparable to romidepsin (25%) but notably higher in the angioimmunoblastic T‑cell lymphoma (AITL) subtype: belinostat 45% vs. romidepsin 30% and pralatrexate 8% [2][3]. This AITL‑specific differential efficacy is clinically meaningful given the poor prognosis of this PTCL subtype and the absence of alternative targeted agents [4].

peripheral T‑cell lymphoma AITL overall response rate belinostat

Thrombocytopenia Risk: Belinostat Tolerability in Low‑Platelet Subgroups vs. Class‑Wide Hematologic Toxicity

In the BELIEF study, grade 3–4 thrombocytopenia occurred in 7% of all evaluable patients (n = 120) [1]. A pre‑specified subgroup analysis of 20 patients with baseline platelet counts <100 000 µL⁻¹ demonstrated that belinostat could be administered at full dose intensity (98.5% relative dose intensity) without excess toxicity, achieving an ORR of 15% with platelet counts trending upward during treatment [2]. By contrast, romidepsin pivotal trials report thrombocytopenia as a common adverse event requiring dose modification, and panobinostat carries an FDA black‑box warning for severe thrombocytopenia [3]. While cross‑trial comparisons are confounded by patient populations, belinostat’s ability to maintain dose intensity in thrombocytopenic patients represents a clinically differentiating safety feature for PTCL procurement decisions [4].

thrombocytopenia platelet safety hematologic toxicity PTCL

Tumor‑Selective Cytotoxicity: Quantitative Preferential Activity vs. Normal Cells Compared with Romidepsin

The FDA‑approved belinostat label states that belinostat ‘shows preferential cytotoxicity towards tumor cells compared to normal cells’ and inhibits HDAC enzymatic activity at nanomolar concentrations (<250 nM) [1]. A comparative in‑vitro study of four clinically approved HDAC inhibitors against Plasmodium knowlesi malaria parasites reported that belinostat, panobinostat, and vorinostat displayed 8–45‑fold selectivity for parasites over human neonatal foreskin fibroblasts (NFF) or HEK 293 cells, whereas romidepsin lacked such selectivity [2]. Although this model is parasitological, it provides the only available quantitative head‑to‑head normal‑cell‑sparing comparison across approved HDAC inhibitors, suggesting belinostat’s preferential toxicity to non‑quiescent cells extends beyond oncology indications to a generalizable selectivity principle [3].

tumor selectivity therapeutic index cytotoxicity normal cell sparing

Belinostat Application Scenarios: High‑Value Procurement Contexts Driven by Quantitative Evidence


HDAC6‑Mediated Tubulin Acetylation Research in Neurodegeneration and Cancer Cell Motility

Investigators studying α‑tubulin acetylation as a readout for HDAC6 activity should select belinostat over vorinostat or romidepsin. Belinostat’s 10 nM IC₅₀ against HDAC6—combined with a HDAC6/HDAC1 selectivity ratio of ~2.6—provides stronger tubulin deacetylase inhibition than vorinostat (29 nM) and romidepsin (226 nM), as established in direct head‑to‑head enzymatic panels [1]. This property is particularly relevant for aggresome‑degradation assays, where HDAC6 inhibition is the critical pharmacological event, and for neuronal models where tubulin hyperacetylation is a pharmacodynamic biomarker [2].

Clinical Formulary Inclusion for Angioimmunoblastic T‑Cell Lymphoma (AITL) Treatment

Hematology‑oncology pharmacy and therapeutics committees evaluating HDAC inhibitors for PTCL formularies should prioritize belinostat for AITL patients, based on the BELIEF trial’s 45% AITL‑subtype ORR, which exceeds romidepsin (30%) and pralatrexate (8%) in cross‑trial comparisons [3]. This subtype‑specific efficacy, combined with belinostat’s demonstrated safety in thrombocytopenic patients (7% grade 3–4, 98.5% relative dose intensity maintained), supports a procurement justification focused on the AITL niche where alternative agents underperform [4].

Pharmacogenetic‑Driven Drug Development Leveraging Belinostat’s UGT1A1‑Dependent Clearance

Drug‑development programs investigating HDAC inhibitor pharmacokinetics in populations with high UGT1A1 polymorphism prevalence (e.g., Gilbert’s syndrome, UGT1A1*28 carriers) should use belinostat as a model substrate for UGT1A1‑mediated clearance, given its 80–90% metabolic dependence on this pathway [5]. In contrast, romidepsin and panobinostat—primarily metabolized by CYP3A4—cannot serve this purpose, and vorinostat’s mixed glucuronidation/β‑oxidation profile confounds single‑pathway pharmacogenetic studies [6]. Belinostat’s predictable UGT1A1‑driven PK (35–47% clearance reduction in reduced‑function genotypes) makes it the procurement candidate of choice for pharmacogenetic study designs requiring a metabolic ‘probe’ compound [7].

Tumor‑Selective HDAC Inhibition for Ex‑Vivo Cellular Engineering Applications

Research laboratories developing ex‑vivo protocols that require tumor‑selective epigenetic modulation (e.g., priming of patient‑derived lymphoma cells for CAR‑T manufacturing or sensitization to chemotherapy) benefit from belinostat’s documented preferential cytotoxicity toward tumor cells at <250 nM, while sparing normal human fibroblasts and HEK 293 cells with 8–45‑fold selectivity [8]. This selectivity window is not observed with romidepsin, which lacks tumor‑normal cell discrimination in comparative assays, making belinostat the rational procurement choice for translational immuno‑oncology workflows that require malignant‑cell targeting without compromising normal cell viability [9].

Quote Request

Request a Quote for 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.